

Technical Support Ce

Compound of Interest

Compound Name: 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline
CAS No.: 143871-26-5
Cat. No.: B5994473

Welcome to the Technical Support Center for phenylquinazoline compound development. Phenylquinazolines are highly privileged scaffolds in drug d bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic causality

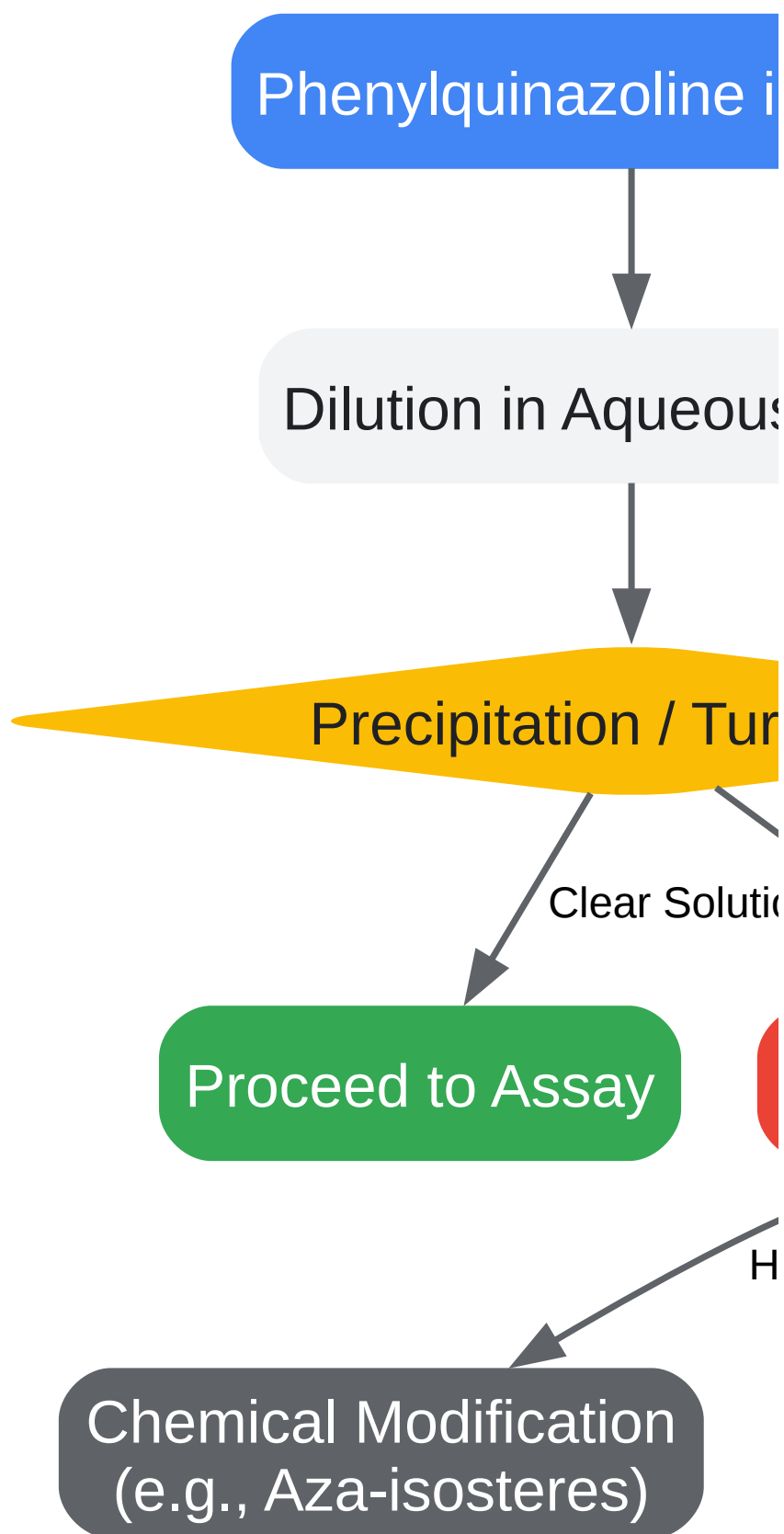
The Causality of Poor Phenylquinazoline Solubility

Before troubleshooting, it is critical to understand why your compound is precipitating. Phenylquinazoline derivatives consistently suffer from poor aq

In the solid state, this planarity facilitates intense intermolecular π - π stacking, leading to exceptionally high crystal lattice energies (often reflected by with the compound. Consequently, the system falls into a thermodynamic sink, driving rapid precipitation and classifying these compounds typically a

Diagnostic Workflow

To effectively resolve solubility issues, you must first identify at which stage the bottleneck is occurring. Use the following diagnostic workflow to categ



Diagnostic workflow for troubleshooting phenylquinazoline solubility issues.

Troubleshooting Guides & FAQs

Q1: My phenylquinazoline precipitates immediately when diluting from a 10 mM DMSO stock

Mechanistic Cause: This is a classic case of solvent-shift nucleation. When the DMSO concentration drops rapidly upon introduction to the buffer, the

- **Step-down Dilutions:** Instead of a single 1:1000 dilution, create intermediate dilutions in co-solvent mixtures (e.g., 50% DMSO / 50% Buffer) before
- **Surfactant Micellization:** Incorporate a non-ionic surfactant (e.g., 0.01-0.1% Tween-80) into the assay buffer prior to compound addition. The surfac

Q2: We are in the hit-to-lead phase. How can we rationally modify the phenylquinazoline core?

Mechanistic Cause: The flat, rigid structure of the core drives insolubility. You must disrupt the crystal packing efficiency. Solutions:

- **Aza-isostere Replacement:** Replacing a carbon atom in the central planar core with a nitrogen atom (creating aza-isosteres) significantly increases
- **Solubilizing Appendages:** Grafting aliphatic, ionizable heterocycles (like morpholine or N-methylpiperazine) onto the core disrupts the flat molecular

Q3: Our lead phenylquinazoline has excellent in vitro potency but fails in vivo due to poor

Mechanistic Cause: As a BCS Class II compound, absorption is limited entirely by the dissolution rate in the gastrointestinal tract^[1]. Solutions:

- **Solid Dispersions:** Amorphization of the crystalline phenylquinazoline and dispersing it in a hydrophilic polymer matrix (e.g., Poloxamer 407) prevent
- **Cyclodextrin Inclusion Complexes:** Encapsulating the hydrophobic phenyl ring within the lipophilic cavity of β -cyclodextrin while the hydrophilic ext

Validated Experimental Protocols

To ensure data integrity, every protocol utilized in your lab must be self-validating. Below are the gold-standard methodologies for assessing and improving

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Causality & Validation: This protocol utilizes centrifugation rather than filtration. Highly lipophilic compounds non-specifically bind to the hydrophobic surface. Equilibrium has been reached^[2].

Step-by-Step Methodology:

- Add an excess amount (e.g., 5 mg) of the solid phenylquinazoline compound to a glass vial containing 1 mL of the target aqueous medium (e.g., PBS).
- Cap the vial tightly and agitate at a constant temperature (37°C) using a thermostatic shaker at 200 rpm.
- At 24 hours, extract a 500 μ L aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved material.
- Carefully aspirate the supernatant and quantify the concentration using HPLC-UV/Vis against a standard curve prepared in a compatible organic solvent.
- Repeat the extraction and quantification at 48 hours.
- **Self-Validation Check:** Compare the 24h and 48h concentrations. If the variance is <5%, thermodynamic equilibrium is confirmed. If the concentrations

Protocol B: Preparation of Phenylquinazoline- β -Cyclodextrin Complexes (Kneading Method)

Causality & Validation: The mechanical shear of kneading forces the hydrophobic phenylquinazoline into the cyclodextrin cavity, replacing high-energy

Step-by-Step Methodology:

- Weigh equimolar amounts of the phenylquinazoline derivative and β -cyclodextrin.
- Place the β -cyclodextrin in a glass mortar and add a small volume of a water/ethanol (1:1 v/v) mixture to form a homogeneous paste.
- Gradually incorporate the phenylquinazoline powder into the paste.

- Knead the mixture continuously with a pestle for 45-60 minutes. Add dropwise additions of the solvent mixture as needed to maintain a consistent p
- Dry the resulting paste in a vacuum oven at 45°C for 24 hours to remove all residual solvents.
- Pulverize the dried mass and pass it through a 100-mesh sieve to ensure uniform particle size.
- Self-Validation Check: Analyze the final powder using FT-IR spectroscopy. The successful formation of an inclusion complex is validated by the shift

Quantitative Data: Solubility Enhancement Comparison

The table below summarizes the expected quantitative impact of various solubility enhancement strategies specifically applied to quinazoline and phe

Formulation / Modification Strategy	Mechanism of Action
Solid Dispersion (Poloxamer 407)	Amorphization, reduction of crystal lattice energy, and improved wettability
Cyclodextrin Complexation (β-CD)	Hydrophobic encapsulation within the cyclodextrin cavity via mechanical
Aza-isostere Modification	Disruption of planarity, introduction of H-bond acceptors, and dipole moment
Co-solvent / Surfactant Addition	Micellization and reduction of the solvent dielectric constant to prevent r

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